molecular formula C18H24O6 B13742153 2,2',2''-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid CAS No. 220759-05-7

2,2',2''-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid

Cat. No.: B13742153
CAS No.: 220759-05-7
M. Wt: 336.4 g/mol
InChI Key: WEVUDBFKCZMZAX-UHFFFAOYSA-N
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Description

2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid is an organic compound with the molecular formula C18H24O6 This compound is characterized by a benzene ring substituted with three ethyl groups and three acetic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,6-triethylbenzene as the core structure.

    Functionalization: The benzene ring is functionalized with acetic acid groups through a series of reactions involving halogenation and subsequent substitution reactions.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of 2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid may involve large-scale synthesis using automated reactors. The process includes:

    Bulk Reactants: Utilizing bulk quantities of 2,4,6-triethylbenzene and acetic acid derivatives.

    Catalysts and Solvents: Employing specific catalysts and solvents to facilitate the reactions.

    Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The acetic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution Reagents: Nucleophiles like amines or alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways: It may modulate biochemical pathways by acting as an inhibitor or activator of certain enzymes.

    Binding: The acetic acid groups facilitate binding to target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,2’,2’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)triacetic acid: Similar structure but with methyl groups instead of ethyl groups.

    2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid: A closely related compound with slight variations in the substituents.

Uniqueness

2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid is unique due to its specific ethyl substitutions, which confer distinct chemical and physical properties compared to its methyl-substituted counterparts

Properties

CAS No.

220759-05-7

Molecular Formula

C18H24O6

Molecular Weight

336.4 g/mol

IUPAC Name

2-[3,5-bis(carboxymethyl)-2,4,6-triethylphenyl]acetic acid

InChI

InChI=1S/C18H24O6/c1-4-10-13(7-16(19)20)11(5-2)15(9-18(23)24)12(6-3)14(10)8-17(21)22/h4-9H2,1-3H3,(H,19,20)(H,21,22)(H,23,24)

InChI Key

WEVUDBFKCZMZAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1CC(=O)O)CC)CC(=O)O)CC)CC(=O)O

Origin of Product

United States

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